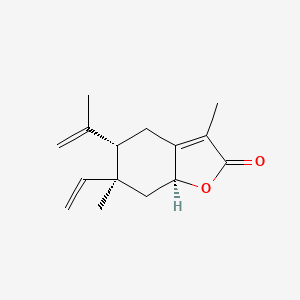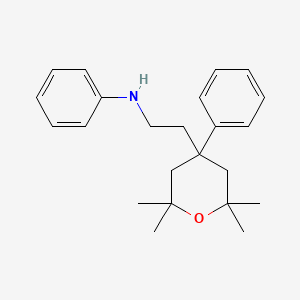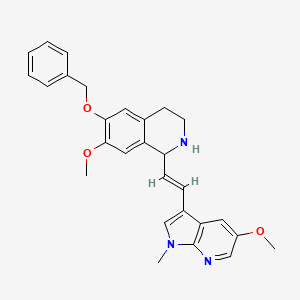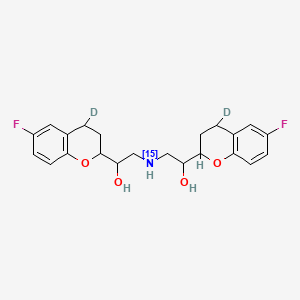
(Rac)-Nebivolol-d2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Nebivolol-d2,15N is a deuterium and nitrogen-15 labeled derivative of Nebivolol, a beta-adrenergic receptor blocker used primarily in the treatment of hypertension and heart failure. The labeling with deuterium and nitrogen-15 isotopes makes it valuable for pharmacokinetic studies and metabolic research, as these isotopes can be traced using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Nebivolol-d2,15N involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the molecular structure, often achieved through catalytic hydrogenation using deuterium gas.
Nitrogen-15 Labeling: Incorporation of nitrogen-15, typically through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.
Final Assembly: Coupling of the labeled intermediates to form the final this compound compound under controlled conditions, often involving the use of catalysts and specific reaction temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration and nitrogen-15 labeling using industrial reactors.
Purification: Extensive purification steps, including crystallization and chromatography, to ensure the high purity of the final product.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, to confirm the isotopic labeling and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Nebivolol-d2,15N undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions to form reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions, including different solvents and temperatures.
Major Products
Applications De Recherche Scientifique
(Rac)-Nebivolol-d2,15N has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Nebivolol in the body.
Metabolic Studies: Helps in tracing metabolic pathways and identifying metabolites.
NMR Spectroscopy: Utilized in NMR studies to investigate molecular interactions and dynamics.
Mass Spectrometry: Employed in mass spectrometry for precise quantification and analysis of the compound in biological samples.
Medical Research: Investigated for its potential therapeutic effects and mechanisms of action in various medical conditions.
Mécanisme D'action
(Rac)-Nebivolol-d2,15N exerts its effects primarily through the blockade of beta-adrenergic receptors, leading to:
Reduction in Heart Rate: Decreases the heart rate by inhibiting the action of adrenaline and noradrenaline.
Vasodilation: Promotes vasodilation through the release of nitric oxide, improving blood flow and reducing blood pressure.
Molecular Targets: Targets beta-1 adrenergic receptors in the heart and vascular smooth muscle cells.
Pathways Involved: Involves the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to decreased intracellular calcium levels and reduced cardiac contractility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nebivolol: The parent compound, without isotopic labeling.
Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic effects.
Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
(Rac)-Nebivolol-d2,15N is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compound. The deuterium and nitrogen-15 labels provide distinct advantages in NMR and mass spectrometry, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C22H25F2NO4 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
1-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl](15N)amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D,2D,25+1 |
Clé InChI |
KOHIRBRYDXPAMZ-BEEBXBCDSA-N |
SMILES isomérique |
[2H]C1CC(OC2=C1C=C(C=C2)F)C(C[15NH]CC(C3CC(C4=C(O3)C=CC(=C4)F)[2H])O)O |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


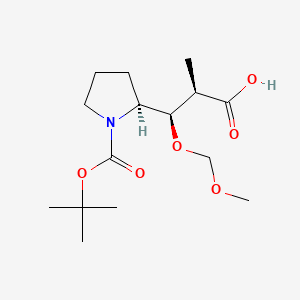
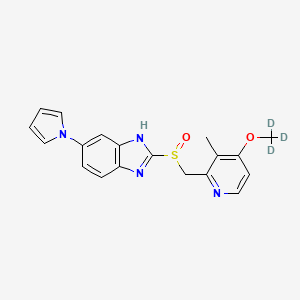
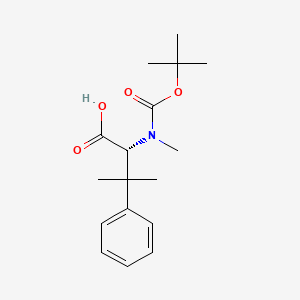
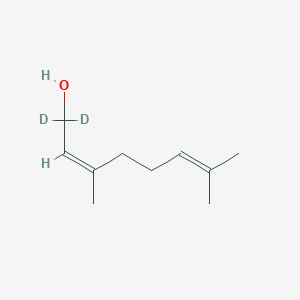
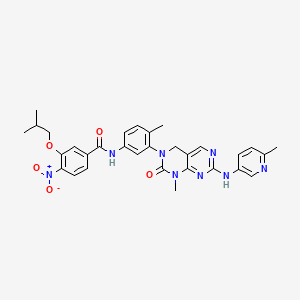
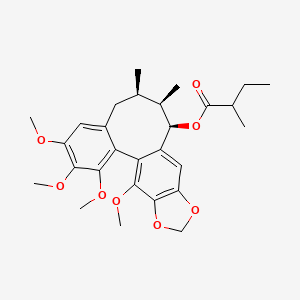



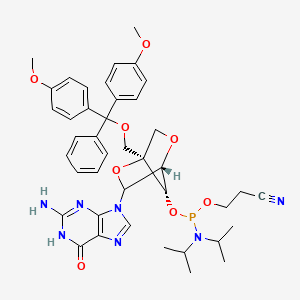
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
